molecular formula C18H22FN3O3 B7553804 N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide

Cat. No. B7553804
M. Wt: 347.4 g/mol
InChI Key: BHYACTXUYLYGPN-UHFFFAOYSA-N
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Description

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of a specific enzyme that is involved in the regulation of inflammation and pain.

Mechanism of Action

The mechanism of action of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate inflammation and pain. By inhibiting FAAH, N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide increases the levels of endocannabinoids, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. It increases the levels of endocannabinoids in the body, which can reduce inflammation and pain. It also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the endocannabinoid system. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide in lab experiments is its specificity for FAAH. This allows researchers to investigate the role of FAAH in various biological processes without affecting other enzymes or pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical trials. Another direction is the investigation of the role of FAAH in other biological processes, such as memory and learning. Additionally, the potential use of FAAH inhibitors in the treatment of various diseases, such as cancer and neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide involves several steps, including the reaction of 5-fluoro-2-hydroxybenzaldehyde with oxirane, followed by the reaction of the resulting compound with 3-(4-methylpyrazol-1-yl)propanoic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide is widely used in scientific research as a tool to investigate the role of the targeted enzyme in various biological processes. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, neuropathic pain, and cancer pain. It has also been studied as a potential treatment for inflammatory bowel disease, multiple sclerosis, and other autoimmune disorders.

properties

IUPAC Name

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-13-10-20-22(11-13)7-6-18(23)21-16-9-14(19)4-5-17(16)25-12-15-3-2-8-24-15/h4-5,9-11,15H,2-3,6-8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYACTXUYLYGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)NC2=C(C=CC(=C2)F)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide

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